N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-fluorobenzamide
Description
This compound is a benzamide derivative characterized by a cyclopropanecarbonylamino group attached to a 2-methylphenyl ring and a 4-fluorobenzamide moiety. For example, N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide () is a VEGFR inhibitor, indicating that the cyclopropanecarbonyl group may contribute to targeting kinase pathways .
Properties
IUPAC Name |
N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-11-15(20-17(22)12-5-6-12)3-2-4-16(11)21-18(23)13-7-9-14(19)10-8-13/h2-4,7-10,12H,5-6H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVBSRNITNLWPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-amino-2-methylbenzoic acid with cyclopropylcarbonyl chloride to form the intermediate N-(3-aminomethylphenyl)cyclopropanecarboxamide. This intermediate is then reacted with 4-fluorobenzoyl chloride under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-fluorobenzamide serves as a crucial building block in organic synthesis, allowing for the creation of more complex molecules. Its unique structure makes it suitable for various chemical transformations, including oxidation and reduction reactions.
Biology
- Biological Activity : Preliminary investigations suggest that this compound may exhibit antimicrobial and anticancer properties. Studies have indicated its potential to inhibit specific enzymes involved in cancer pathways, making it a candidate for further biological evaluation.
Medicine
- Therapeutic Potential : The compound is being explored for its therapeutic applications in treating diseases such as cancer. Its mechanism of action may involve modulating protein kinase activity, thereby influencing cellular proliferation and survival pathways.
Data Table: Summary of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Chemistry | Building block in organic synthesis | Facilitates the development of complex molecules |
| Biology | Antimicrobial and anticancer properties | Potential for new drug development |
| Medicine | Therapeutic agent for cancer treatment | May improve treatment outcomes |
Case Study 1: Anticancer Activity
In a study conducted on various synthetic derivatives of this compound, researchers found that certain modifications enhanced its ability to inhibit tumor growth in vitro. The study highlighted the importance of structural variations in optimizing biological activity.
Case Study 2: Enzyme Modulation
Another significant investigation focused on the compound's role in modulating protein kinase activity. The results indicated that this compound could effectively inhibit specific kinases associated with cancer progression, providing a pathway for therapeutic development.
Mechanism of Action
The mechanism of action of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-fluorobenzamide with structurally or functionally related benzamide derivatives.
Table 1: Structural and Functional Comparison
| Compound Name | Key Structural Features | Primary Application/Target | Evidence Source |
|---|---|---|---|
| This compound | Cyclopropanecarbonylamino, 2-methylphenyl, 4-fluorobenzamide | Hypothesized kinase inhibition (e.g., VEGFR) | [3, 5] |
| N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide (Diflubenzuron) | 2,6-Difluorobenzamide, 4-chlorophenylurea | Insect growth regulator (chitin synthesis) | [1] |
| N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram) | Cyclopropanecarboxamide, tetrahydrofuranone, 3-chlorophenyl | Fungicide | [2] |
| N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-... | Cyclopropanecarbonylamino, imidazopyridazine, pyrazole | VEGFR inhibitor (anticancer) | [3, 5] |
| N-(3-methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine (Methoprotryne) | Triazine core, methylthio, methoxypropyl | Herbicide | [2] |
| 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide | Thiazole-thioether, trifluoromethylpyridine | Anticancer, antiviral (patented) | [4] |
Key Observations
Structural Similarities: The cyclopropanecarbonylamino group is shared with cyprofuram (fungicide) and the VEGFR inhibitor in . This group may enhance binding to hydrophobic enzyme pockets . The 4-fluorobenzamide moiety differentiates the target compound from diflubenzuron (2,6-difluoro substitution) and methoprotryne (triazine core), which lack aromatic fluorine or cyclopropane groups .
Functional Divergence: Pesticides vs. Pharmaceuticals: Compounds like diflubenzuron and methoprotryne target insect or plant biology, while the target compound’s structural analogs () suggest a focus on human kinase inhibition . Selectivity: The 4-fluorobenzamide group in the target compound may improve metabolic stability compared to non-fluorinated analogs (e.g., cyprofuram), a common strategy in drug design .
Patent Landscape :
- Thioether-containing benzamides () and imidazopyridazine derivatives () highlight the diversity of benzamide applications in oncology. The target compound’s lack of heterocyclic appendages (e.g., thiazole or imidazole) may limit cross-reactivity with off-target kinases .
Research Findings and Data Gaps
- Activity Data: No direct efficacy or toxicity data for the target compound are provided in the evidence.
- Synthetic Accessibility : The cyclopropanecarbonyl group is synthetically challenging but widely used in agrochemicals and pharmaceuticals, as seen in cyprofuram and patented kinase inhibitors .
Biological Activity
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-fluorobenzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The compound can be characterized by its structural formula, which includes:
- A cyclopropylcarbonyl group
- An amino group
- A methylphenyl moiety
- A fluorobenzamide component
This structure suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Research indicates that this compound may function through the inhibition of specific protein kinases, which are crucial in regulating cellular processes such as proliferation and apoptosis. Inhibition of these kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Anticancer Properties
Several studies have explored the anticancer properties of similar benzamide derivatives. For instance, compounds with structural similarities have shown efficacy against various cancer types by targeting pathways involved in cell growth and survival. A notable study indicated that benzamide derivatives could inhibit dihydrofolate reductase (DHFR), leading to decreased cellular proliferation due to disrupted nucleotide synthesis .
Case Studies
- In vitro Studies :
- A study conducted on related benzamide compounds demonstrated significant inhibition of cell proliferation in cancer cell lines. The mechanism was attributed to the downregulation of key signaling pathways involved in cell cycle regulation.
- In vivo Studies :
- Animal models treated with benzamide derivatives exhibited reduced tumor sizes compared to control groups, suggesting a promising therapeutic effect.
Data Table: Comparative Biological Activity of Benzamide Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
